molecular formula C12H10ClNO3 B13636615 3-(2-Chloro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid

3-(2-Chloro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B13636615
M. Wt: 251.66 g/mol
InChI Key: GCWSQRUEFRNICR-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid is an organic compound with a unique structure that combines a chlorinated aromatic ring with an isoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid typically involves the following steps:

    Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a β-keto ester or a nitrile oxide.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or ammonia in ethanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

3-(2-Chloro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-methylphenyl isocyanate
  • 4-Chloro-3-methylphenyl tetrahydrofurfuryl ester
  • 2-Chloro-3-amino-4-methylpyridine

Uniqueness

3-(2-Chloro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid stands out due to its unique combination of a chlorinated aromatic ring and an isoxazole moiety. This structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C12H10ClNO3

Molecular Weight

251.66 g/mol

IUPAC Name

3-(2-chloro-4-methylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C12H10ClNO3/c1-6-3-4-8(9(13)5-6)11-10(12(15)16)7(2)17-14-11/h3-5H,1-2H3,(H,15,16)

InChI Key

GCWSQRUEFRNICR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NOC(=C2C(=O)O)C)Cl

Origin of Product

United States

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